molecular formula C6H11BrO2 B1279730 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane CAS No. 37865-96-6

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Cat. No.: B1279730
CAS No.: 37865-96-6
M. Wt: 195.05 g/mol
InChI Key: SZLPRRVCSGZARF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane emerged from advancements in acetal chemistry during the mid-20th century. Early methodologies focused on the reaction of ethylene glycol with brominated carbonyl precursors. For instance, Nishio et al. (2017) demonstrated its preparation via the reaction of acrolein with ethylene glycol in the presence of hydrogen bromide (HBr) in 1,4-dioxane, yielding the compound at 82% efficiency. Alternative routes, such as the bromination of 2-methyl-1,3-dioxolane derivatives, were later optimized to improve purity and scalability.

A pivotal development occurred in the 1970s when researchers recognized the compound’s utility as a protected aldehyde intermediate. This discovery aligned with broader trends in protecting group chemistry, where acetals gained prominence for their stability under basic conditions. By the 1990s, industrial-scale production methods had been established, leveraging continuous flow reactors to enhance yield and cost-effectiveness.

Significance in Organic Chemistry

This compound is a cornerstone in multistep syntheses due to two key features:

  • Reactivity of the Bromoethyl Group : The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions. For example, it participates in Suzuki-Miyaura cross-coupling reactions to introduce dioxolane moieties into aromatic systems.
  • Stability of the Dioxolane Ring : The 1,3-dioxolane ring protects aldehyde functionalities during Grignard or hydride reductions, enabling selective transformations.

Table 1: Key Reactions Involving this compound

Reaction Type Application Example Reference
Nucleophilic Substitution Synthesis of phosphonate derivatives
Grignard Reagent Formation Preparation of ketone intermediates
Cross-Coupling Introduction of dioxolanylethyl groups

The compound’s versatility is further highlighted in asymmetric synthesis. For instance, it served as a precursor in the total synthesis of marine metabolite pulo’upone, where Evans’ asymmetric Diels-Alder reaction was employed to establish stereochemistry.

Position within Dioxolane Chemical Family

Dioxolanes are five-membered cyclic acetals characterized by two oxygen atoms in the ring. This compound belongs to the 1,3-dioxolane subclass, distinguished by its methyl and bromoethyl substituents at the C-2 position.

Comparative Analysis with Related Dioxolanes :

  • 2-Methyl-1,3-dioxolane (CAS RN: 497-26-7) : A simpler analog lacking the bromoethyl group, primarily used as a solvent. Its boiling point (83°C) and density (0.98 g/cm³) contrast sharply with the brominated derivative.
  • Bromoacetaldehyde Ethylene Acetal (CAS RN: 4360-63-8) : Features a bromomethyl group instead of bromoethyl, limiting its utility in elongation reactions.

Table 2: Structural and Physical Properties of Selected Dioxolanes

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
This compound $$ \text{C}6\text{H}{11}\text{BrO}_2 $$ 74 (14 mmHg) 1.42 Pharmaceutical intermediates
2-Methyl-1,3-dioxolane $$ \text{C}4\text{H}8\text{O}_2 $$ 83 0.98 Solvent, polymer production
Bromoacetaldehyde Ethylene Acetal $$ \text{C}4\text{H}7\text{BrO}_2 $$ 80–82 (3.6 kPa) 1.61 Aldehyde protection

The bromoethyl substituent in this compound enhances its electrophilicity compared to non-halogenated analogs, making it indispensable for carbon-carbon bond-forming reactions. Additionally, its liquid state at room temperature ($$ \text{Refractive Index} = 1.47 $$) facilitates handling in laboratory settings.

Properties

IUPAC Name

2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPRRVCSGZARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473102
Record name 2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37865-96-6
Record name 2-(2-bromoethyl)-2-methyl-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
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Preparation Methods

Dibromotriphenylphosphorane-Mediated Bromination

A widely cited method involves brominating 2-methyl-1,3-dioxolane-2-ethanol using dibromotriphenylphosphorane (generated in situ from triphenylphosphine and bromine). Key steps include:

  • Reaction Conditions :
    • Triphenylphosphine (1.2 equiv) and bromine (1.1 equiv) are mixed in anhydrous dichloromethane at 0–5°C.
    • After 30 minutes, 2-methyl-1,3-dioxolane-2-ethanol is added dropwise, and the mixture is stirred at room temperature for 2 hours.
  • Yield : 75–82% after purification via column chromatography (hexane/ethyl acetate).
  • Advantages : Minimizes elimination side reactions due to controlled bromide ion release.

Phosphorus Tribromide (PBr₃) Bromination

An alternative employs PBr₃ as the brominating agent:

  • Procedure :
    • 2-Methyl-1,3-dioxolane-2-ethanol is reacted with PBr₃ (1.05 equiv) in anhydrous CCl₄ at 0°C for 4 hours.
    • Quenching with ice water followed by extraction yields the crude product, which is distilled under reduced pressure.
  • Yield : 70–75%.
  • Challenges : Requires strict anhydrous conditions to prevent hydrolysis of PBr₃.

Acid-Catalyzed Cyclization and Bromination

HBr/Dioxane Method

A one-pot synthesis from 4-hydroxy-2-butanone and ethylene glycol utilizes HBr in 1,4-dioxane:

  • Steps :
    • 4-Hydroxy-2-butanone and ethylene glycol (1:1.2 molar ratio) are condensed in dioxane with catalytic p-toluenesulfonic acid at 80°C for 3 hours.
    • HBr gas is introduced at 5°C, and the mixture is stirred for 30 minutes.
  • Yield : 82% after distillation (80–82°C at 3.6 kPa).
  • Key Insight : Ethylene glycol acts as both solvent and reactant, simplifying purification.

Thionyl Bromide (SOBr₂) Approach

A patent describes bromination using SOBr₂ for industrial-scale production:

  • Process :
    • 2-Methyl-1,3-dioxolane is treated with SOBr₂ (1:1 molar ratio) at 0°C, followed by gradual warming to 25°C.
    • Excess SOBr₂ is removed under vacuum, and the product is distilled.
  • Yield : >90% with 93% purity.
  • Advantages : Suitable for continuous flow reactors, enabling large-scale synthesis.

Alternative Synthetic Routes

Potassium Phthalimide Alkylation

Ambeed.com reports a two-step procedure involving alkylation and deprotection:

  • Step 1 : 2-(2-Bromoethyl)-1,3-dioxolane is reacted with potassium phthalimide in toluene at 100°C for 3 hours.
  • Step 2 : Hydrazine hydrate in ethanol cleaves the phthalimide group.
  • Yield : 73% overall.

Suzuki-Miyaura Cross-Coupling Precursor

A novel route prepares the compound as a precursor for organotrifluoroborates:

  • Method :
    • 2-(2-Bromoethyl)-1,3-dioxolane is treated with bis(pinacolato)diboron and KHF₂ in THF at 60°C.
  • Application : Generates dioxolanylethyltrifluoroborate for coupling reactions.

Industrial Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols emphasize scalability:

  • Conditions :
    • Reactants are fed into a continuous flow system with residence times <10 minutes.
    • Temperature is maintained at 5–10°C to suppress side reactions.
  • Output : 85–90% yield with >95% purity.

Key Optimization Variables

Variable Optimal Range Impact on Yield/Purity
Catalyst (p-TsOH) 0.5–1.0 mol% Enhances cyclization efficiency
Solvent (DCM vs. CCl₄) Non-polar (CCl₄) Reduces elimination byproducts
Brominating Agent PBr₃ > HBr Higher bromide availability
Temperature 0–5°C Minimizes thermal degradation

Challenges and Mitigation Strategies

Competing Elimination Reactions

  • Cause : Base-sensitive intermediates forming alkenes.
  • Solution : Use anhydrous solvents (CCl₄) and low temperatures.

Hydrolysis Sensitivity

  • Cause : Moisture-induced decomposition to HBr and diols.
  • Mitigation : Store under inert gas (N₂/Ar) with molecular sieves.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to substitute the bromine atom with an azide group.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the compound to form an alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the compound to its ethyl derivative.

Major Products:

Scientific Research Applications

Synthetic Applications

1. Building Block for Organic Synthesis
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the production of fatty acids and other complex molecules.

  • Synthesis of Fatty Acids: It has been employed as a starting reagent in synthesizing (5Z,9Z)-5,9-hexadecadienoic acid and related compounds through various reaction pathways .

2. Asymmetric Synthesis
This compound is utilized in asymmetric total synthesis, notably in the Evans asymmetric Diels-Alder reaction to produce enantiomerically pure products. This application is crucial for developing pharmaceuticals with specific biological activities .

3. Alkylating Agent
this compound acts as an alkylating agent for amines, dithianes, and carboximides. This property allows for the functionalization of various substrates, facilitating the formation of more complex structures .

Case Studies

Case Study 1: Synthesis of Marine Metabolites
In a study focused on marine natural products, this compound was used to synthesize both enantiomers of the marine mollusk metabolite pulo′upone. This was achieved via an asymmetric Diels-Alder reaction, demonstrating its effectiveness in producing biologically relevant compounds .

Case Study 2: Improved Synthesis Techniques
An improved method for synthesizing β-bromo-ketals using this compound has been reported. The process enhances yield and efficiency, showcasing the compound's role in developing better synthetic methodologies .

Data Table: Applications Overview

Application AreaSpecific Use CasesReference
Organic SynthesisStarting reagent for fatty acids
Asymmetric SynthesisEvans asymmetric Diels-Alder reaction
Alkylating AgentFunctionalization of amines and carboximides
Synthesis of Natural ProductsProduction of marine metabolites

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in the synthesis of various derivatives and in modifying the structure of target molecules .

Comparison with Similar Compounds

2-(3-Chloropropyl)-2-methyl-1,3-dioxolane (CPMD)

  • Structure : Contains a 3-chloropropyl group instead of a bromoethyl substituent.
  • Molecular Formula : C₇H₁₃ClO₂.
  • Properties :
    • Colorless liquid with high solubility in water and organic solvents .
    • Acts as a chiral auxiliary in asymmetric synthesis and a solvent in protein-NMR studies .
  • Key Difference : The chloropropyl group offers distinct reactivity in nucleophilic substitutions compared to bromoethyl, impacting its utility in covalent bonding with biomolecules .

2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane

  • Structure: Features a 5-bromo-2-fluorophenoxyethyl substituent.
  • Molecular Formula : C₁₁H₁₂BrFO₃.
  • Applications: Potential use in pharmaceuticals and agrochemicals due to its halogenated aromatic moiety .
  • Key Difference: The fluorophenoxy group enhances electronic effects, influencing its binding affinity in drug design compared to aliphatic bromoethyl derivatives .

2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphthyl)-1,3-dioxolane

  • Structure : Substituted with a bromoethyl group and a methoxy-naphthyl group.
  • Synthesis : Prepared via ketalization of 2-bromo-1-(6'-methoxy-2'-naphthyl)-propan-1-one with ethylene glycol (85% yield) .
  • Key Difference : The naphthyl group introduces aromatic stacking interactions, making it suitable for materials science and photochemical applications .

2-(4-Bromobenzyl)-2-methyl-1,3-dioxolane

  • Structure : Contains a 4-bromobenzyl substituent.
  • Applications :
    • Intermediate in sulfone synthesis via DABSO-mediated coupling reactions .
    • Used to generate aryl lithium reagents for cross-coupling .
  • Key Difference : The aromatic bromine enables Suzuki-Miyaura couplings, contrasting with the aliphatic bromine in the target compound .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Key Reactivity/Application Yield (%) Reference
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane 2-Bromoethyl, Methyl C₆H₁₁BrO₂ MVK precursor, organozinc synthesis 82
2-(3-Chloropropyl)-2-methyl-1,3-dioxolane 3-Chloropropyl, Methyl C₇H₁₃ClO₂ Chiral auxiliary, protein-NMR probe N/A
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane 5-Bromo-2-fluorophenoxyethyl C₁₁H₁₂BrFO₃ Pharmaceutical intermediate N/A
2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphthyl)-1,3-dioxolane Bromoethyl, Methoxy-naphthyl C₁₆H₁₇BrO₃ Photochemical materials 85
2-(4-Bromobenzyl)-2-methyl-1,3-dioxolane 4-Bromobenzyl, Methyl C₁₁H₁₃BrO₂ Sulfone synthesis, cross-coupling 61

Reactivity and Functional Group Analysis

  • Bromoethyl vs. Chloropropyl : Bromine’s higher leaving-group ability makes this compound more reactive in SN2 reactions compared to chloropropyl derivatives .
  • Aromatic vs. Aliphatic Bromine : Aromatic bromine (e.g., in 2-(4-bromobenzyl)-2-methyl-1,3-dioxolane) facilitates cross-coupling reactions, while aliphatic bromine is tailored for elimination or substitution to form ketones .
  • Steric Effects : Bulkier substituents (e.g., naphthyl in ) reduce reaction rates in crowded environments compared to smaller groups like methyl .

Biological Activity

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS No. 37865-96-6) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C5H9BrO2C_5H_9BrO_2. Its structure features a dioxolane ring, which is known for its role in various chemical reactions and biological interactions. The presence of the bromoethyl group is significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related dioxolane derivatives have shown selective activity against Chlamydia species, highlighting the potential of these compounds as antimicrobial agents .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget PathogenActivityReference
2-(2-Bromoethyl)-1,3-dioxolaneChlamydia trachomatisModerate to High
Trifluoromethyl derivativesStaphylococcus aureusHigh

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways within pathogens. The presence of the bromo group may enhance its reactivity towards nucleophiles in microbial cells .

Case Studies and Research Findings

Several studies have explored the biological implications of dioxolane compounds:

  • Antichlamydial Activity : A study demonstrated that derivatives of dioxolanes could significantly reduce chlamydial inclusion numbers in infected HEp-2 cells. These compounds were assessed for their toxicity towards human cells and showed promising results with minimal cytotoxicity .
  • Toxicity Assessments : In vitro testing on human cell lines indicated that certain derivatives of 2-(2-Bromoethyl)-1,3-dioxolane exhibited low toxicity levels, making them suitable candidates for further development as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of dioxolane derivatives revealed that modifications at specific positions could enhance their biological activity. For example, the introduction of electron-withdrawing groups was found to improve selectivity against certain pathogens .

Q & A

Q. Key Variables :

  • Catalyst selection : Weak acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Temperature : Bromination at 0–5°C minimizes side reactions like elimination .

Which spectroscopic techniques are most reliable for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Peaks for the dioxolane ring (δ 104–105 ppm for C-2 and C-4; δ 3.5–4.5 ppm for methylene protons) and bromoethyl group (δ 1.8–2.2 ppm for CH₂Br) are diagnostic .
  • IR Spectroscopy : Absorbance at ~1,100 cm⁻¹ (C–O–C stretching) and 600–650 cm⁻¹ (C–Br) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 195 (C₆H₁₁BrO₂⁺) align with the molecular formula .

How can researchers address low yields in the bromination step of 2-methyl-1,3-dioxolane-2-ethanol?

Q. Advanced

  • Side Reaction Mitigation : Competing elimination to form alkenes can be suppressed by using anhydrous conditions and non-polar solvents (e.g., CCl₄) .
  • Catalyst Optimization : Substituting HBr with PBr₃ increases bromide ion availability, improving bromoethyl group incorporation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted starting material .

How to resolve contradictions in reported NMR data for this compound?

Q. Advanced

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference data using identical solvents .
  • Isomeric Purity : Ensure the absence of regioisomers (e.g., 2-(1-bromoethyl) derivatives) via GC-MS or HPLC .
  • Dynamic Effects : Conformational flexibility of the dioxolane ring may cause splitting; use low-temperature NMR to "freeze" rotamers .

What strategies enable stereochemical control in reactions using this compound as an intermediate?

Q. Advanced

  • Chiral Catalysis : In Grignard reactions, chiral auxiliaries or ligands (e.g., BINOL) direct nucleophilic attack to specific positions, as seen in spirocyclic ether syntheses .
  • Protecting Group Engineering : The dioxolane ring stabilizes intermediates, allowing selective functionalization at the bromoethyl group without ring opening .

How does the compound’s stability impact storage and handling in experimental workflows?

Q. Advanced

  • Moisture Sensitivity : Hydrolysis of the bromoethyl group generates HBr, necessitating storage under inert gas (N₂/Ar) and desiccants .
  • Light Sensitivity : Decomposition under UV light is mitigated by amber glassware and low-temperature storage (−20°C) .
  • Reactivity : Avoid strong bases to prevent elimination; use aprotic solvents (e.g., THF) in reactions .

What role does this compound play in synthesizing bioactive molecules?

Q. Advanced

  • Acetylcholinesterase Inhibitors : Serves as a ketal-protected intermediate in coumarin derivatives, enabling controlled release of active aldehydes .
  • Fulvene Synthesis : Acts as a precursor in dioxolane-functionalized fulvenes via oxidative hydrolysis and condensation .

How can computational modeling aid in predicting its reactivity?

Q. Advanced

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromine vs. methyl group reactivity) .
  • Molecular Dynamics : Simulate solvent effects on ring conformation to optimize reaction conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
Reactant of Route 2
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

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